molecular formula C17H18O3S B15172294 Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate CAS No. 919089-29-5

Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate

Cat. No.: B15172294
CAS No.: 919089-29-5
M. Wt: 302.4 g/mol
InChI Key: YTHQQDZMLUBTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate is an organic compound that belongs to the class of sulfoxides. This compound is characterized by the presence of a sulfinyl group attached to a benzene ring, which is further connected to a benzoate ester. The compound’s structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate typically involves the following steps:

    Formation of the Sulfinyl Group: The sulfinyl group is introduced through the oxidation of a sulfide precursor. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

    Esterification: The benzoate ester is formed by reacting the sulfinyl compound with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Oxidation: Using a continuous flow reactor, the sulfide precursor is oxidized to the sulfoxide.

    Continuous Esterification: The resulting sulfoxide is continuously reacted with methanol in the presence of an acid catalyst to form the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfinyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate involves its interaction with molecular targets through its sulfinyl group. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can modulate various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-(propan-2-yl)benzene-1-sulfonyl]benzoate: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    Methyl 2-[4-(propan-2-yl)benzene-1-thio]benzoate: Contains a thioether group instead of a sulfinyl group.

Uniqueness

Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate is unique due to its sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and thioether analogs. The reversible nature of the sulfinyl-thiol interaction makes it particularly valuable in biological applications where reversible inhibition is desired.

Properties

CAS No.

919089-29-5

Molecular Formula

C17H18O3S

Molecular Weight

302.4 g/mol

IUPAC Name

methyl 2-(4-propan-2-ylphenyl)sulfinylbenzoate

InChI

InChI=1S/C17H18O3S/c1-12(2)13-8-10-14(11-9-13)21(19)16-7-5-4-6-15(16)17(18)20-3/h4-12H,1-3H3

InChI Key

YTHQQDZMLUBTBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.